An In-depth Technical Guide to 2,6-Dihydroxybenzamide: Properties, Structure, and Scientific Context
An In-depth Technical Guide to 2,6-Dihydroxybenzamide: Properties, Structure, and Scientific Context
Abstract
2,6-Dihydroxybenzamide, also known as γ-resorcylamide, is a phenolic compound belonging to the hydroxybenzamide class of molecules. While its isomers have been investigated for various biological activities, 2,6-dihydroxybenzamide remains a comparatively understudied molecule. This technical guide provides a comprehensive overview of its chemical properties, structural features, and analytical characterization. Furthermore, it outlines a robust, chemically sound protocol for its synthesis from its carboxylic acid precursor, 2,6-dihydroxybenzoic acid. In the absence of extensive biological data for this specific isomer, we leverage the broader context of the hydroxybenzamide family to propose relevant avenues for future research, including a detailed protocol for enzyme inhibitor screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding and practical methodologies related to 2,6-dihydroxybenzamide.
Molecular Structure and Physicochemical Properties
2,6-Dihydroxybenzamide is an aromatic amide characterized by a benzene ring substituted with a carboxamide group and two hydroxyl groups at the ortho positions (C2 and C6) relative to the amide. This substitution pattern creates significant intramolecular hydrogen bonding between the phenolic protons and the carbonyl oxygen of the amide, which influences its chemical reactivity, conformation, and physical properties.
The key identifiers and computed physicochemical properties of 2,6-dihydroxybenzamide are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,6-dihydroxybenzamide | [1] |
| Synonyms | γ-Resorcylamide, gamma-Resorcylamide | [1][2] |
| CAS Number | 3147-50-0 | [1][2] |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)O)C(=O)N)O | [1] |
| InChIKey | WFIWHFWPQQSJDD-UHFFFAOYSA-N | [1][2] |
| XlogP (Predicted) | 1.5 | [1][3] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis of 2,6-Dihydroxybenzamide
While specific, peer-reviewed protocols for the synthesis of 2,6-dihydroxybenzamide are not widely published, a reliable synthetic route can be designed based on the amidation of its readily available precursor, 2,6-dihydroxybenzoic acid. The overall synthetic strategy involves two main stages: the synthesis of the carboxylic acid precursor, followed by its conversion to the target amide.
Stage 1: Synthesis of 2,6-Dihydroxybenzoic Acid
2,6-Dihydroxybenzoic acid can be synthesized with high selectivity and yield via the enzymatic carboxylation of resorcinol.[4][5] This biotransformation offers a green chemistry approach under mild conditions compared to traditional methods like the Kolbe-Schmitt reaction, which often requires high pressure and temperature and produces isomeric byproducts.[6]
This protocol is adapted from the lab-scale synthesis described by Ohde et al.[5][7]
-
Reaction Setup: Prepare a 1.5 L reaction medium in a suitable stirred-tank reactor, consisting of 80 mM resorcinol dissolved in 1 M aqueous triethanolamine (TEA).
-
CO₂ Saturation: Sparge the reaction medium with gaseous carbon dioxide (CO₂) at a flow rate of 20 mL/min through a porous sparger. Maintain sparging until a stable pH is achieved, indicating saturation.
-
Enzyme Addition: Initiate the reaction by adding 64.2 mg/L of 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) cell-free extract.
-
Reaction Conditions: Maintain the reaction temperature at 30°C with constant stirring (e.g., 450 rpm). Continue to bubble CO₂ through the mixture throughout the reaction.
-
In Situ Product Removal (ISPR): To drive the reaction equilibrium towards the product, periodically add an anion-exchange resin (e.g., Dowex® 1X8-50) to adsorb the 2,6-dihydroxybenzoic acid product.[5]
-
Product Isolation: After the reaction is complete (monitored by HPLC), filter the mixture to collect the resin. Elute the 2,6-dihydroxybenzoic acid from the resin using 1 M HCl in methanol.
-
Purification: Remove the methanol from the eluate under reduced pressure to precipitate the purified 2,6-dihydroxybenzoic acid. Wash the solid with cold water and dry in vacuo.
Stage 2: Amidation of 2,6-Dihydroxybenzoic Acid
The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common and effective approach involves the formation of a more reactive intermediate, such as an acid chloride, followed by reaction with ammonia.
Disclaimer: This is a representative protocol based on established organic chemistry principles. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All steps involving thionyl chloride and ammonia should be performed in a certified chemical fume hood.
-
Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dihydroxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5-10 eq).
-
Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 2,6-dihydroxybenzoyl chloride.
-
Amidation: Cool the flask containing the crude acid chloride in an ice bath. Slowly and cautiously add a concentrated aqueous solution of ammonium hydroxide (~25-30%) or bubble anhydrous ammonia gas through a solution of the acid chloride in an inert solvent (e.g., THF, diethyl ether) with vigorous stirring. This step is highly exothermic.
-
Precipitation and Isolation: The 2,6-dihydroxybenzamide product will precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete reaction.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether to facilitate drying.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
// Reactants Resorcinol [label="Resorcinol"]; CO2 [label="CO₂"]; Enzyme [label="2,6-DHBD Enzyme", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; SOCl2 [label="SOCl₂"]; Ammonia [label="NH₃ (aq)"];
// Intermediates & Products DHBA [label="2,6-Dihydroxybenzoic\nAcid", fillcolor="#E6F4EA", fontcolor="#34A853"]; AcidChloride [label="2,6-Dihydroxybenzoyl\nChloride (Intermediate)", fillcolor="#FEF7E0", fontcolor="#202124"]; DHBAmide [label="2,6-Dihydroxybenzamide\n(Final Product)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Process Steps as invisible nodes for edge labeling p1 [shape=point, width=0]; p2 [shape=point, width=0];
// Workflow {rank=same; Resorcinol; CO2; Enzyme} -> p1 [arrowhead=none]; p1 -> DHBA [label=" Enzymatic\n Carboxylation "]; DHBA -> AcidChloride [label=" Activation "]; AcidChloride -> p2 [arrowhead=none]; Ammonia -> p2 [arrowhead=none]; p2 -> DHBAmide [label=" Amidation "]; SOCl2 -> AcidChloride; } enddot Caption: Proposed two-stage synthesis workflow for 2,6-Dihydroxybenzamide.
Analytical Characterization and Spectral Interpretation
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2,6-dihydroxybenzamide. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the two aromatic protons at the C3 and C5 positions are chemically equivalent, as are the two phenolic hydroxyl protons. The amide protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the chemically non-equivalent carbons. The carbonyl carbon will have a characteristic downfield shift.
Table of Predicted NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O | - | ~171 |
| C1 (-C=O) | - | ~110 |
| C2, C6 (-OH) | - | ~158 |
| C3, C5 (-CH) | ~6.4 | ~106 |
| C4 (-CH) | ~7.0 (triplet) | ~133 |
| -OH | ~9.5 (broad s) | - |
| -NH₂ | ~7.5 (broad s) | - |
Note: These are predicted values based on chemical shift theory and data for similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[9][10]
Table of Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |
| 3500 - 3200 | Strong, Broad | O-H and N-H Stretch | The broadness is due to extensive intermolecular and intramolecular hydrogen bonding involving both the phenolic and amide groups. |
| ~3030 | Medium | Aromatic C-H Stretch | Vibration of the C-H bonds on the benzene ring. |
| 1690 - 1630 | Strong | C=O Stretch (Amide I) | The carbonyl double bond stretch is a very strong and characteristic absorption. Its position is influenced by conjugation and hydrogen bonding. |
| 1700 - 1500 | Medium | Aromatic C=C Bending | Vibrations associated with the carbon-carbon double bonds within the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For 2,6-dihydroxybenzamide, the molecular ion peak [M]⁺ would be expected at an m/z of 153.[1] Key fragments would likely correspond to the loss of the amide group (-NH₂) and subsequent fragmentation of the aromatic ring.
Biological Activity and Avenues for Research
Current Understanding
The biological profile of 2,6-dihydroxybenzamide is not well-defined in the literature. Some reports suggest it has poor performance in assays for DPPH radical scavenging and general microbial growth inhibition.[11][12] This contrasts with other hydroxy-substituted benzamides, which form a versatile scaffold in medicinal chemistry, exhibiting a wide range of activities.[13] For instance, derivatives of its isomers are known to act as inhibitors of crucial enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[13]
The lack of activity in initial screens does not preclude the possibility of specific, targeted interactions. The unique positioning of the two hydroxyl groups in 2,6-dihydroxybenzamide could confer a distinct binding profile to certain enzyme active sites that is not shared by its isomers. Therefore, it represents a valid candidate for broader screening against diverse enzyme families.
Proposed Research: Enzyme Inhibition Screening
To elucidate the potential biological role of 2,6-dihydroxybenzamide, a systematic screening against a panel of relevant enzymes is a logical next step. The following is a self-validating, generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) against a target enzyme.
This protocol is designed to be adaptable for various enzymes that can utilize a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for the target enzyme's activity (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Tween-20, 1 mM DTT).
-
Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer.
-
Substrate Stock: Prepare a concentrated stock of the appropriate fluorogenic substrate in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock solution of 2,6-dihydroxybenzamide in 100% DMSO. Create a serial dilution series (e.g., 10 points, 3-fold dilutions) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Compound Plating: Add 1 µL of each inhibitor dilution from the series to the wells of a black, flat-bottom 96-well plate. For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor (100% inhibition).
-
Enzyme Addition: Prepare a working solution of the enzyme in assay buffer. Add 50 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer. Initiate the enzymatic reaction by adding 50 µL of this solution to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature. Measure the fluorescence intensity (at the appropriate excitation/emission wavelengths) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the rates by setting the average of the 0% inhibition controls to 100% activity and the 100% inhibition controls to 0% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
-
// Steps start [label="Start", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; prep [label="Prepare Reagents\n(Buffer, Enzyme, Substrate,\nInhibitor Dilutions)"]; plate_inh [label="Plate Inhibitor/DMSO\nin 96-well Plate"]; add_enz [label="Add Enzyme Solution\nto all wells"]; incubate [label="Pre-incubate (15 min)\nto allow binding"]; add_sub [label="Initiate Reaction\n(Add Substrate Solution)"]; read [label="Kinetic Fluorescence Reading\n(30-60 min)"]; analyze [label="Calculate Rates (V₀)"]; normalize [label="Normalize Data"]; plot [label="Plot % Activity vs. [Inhibitor]"]; fit [label="Fit Curve (4PL) to\nDetermine IC₅₀"]; end_node [label="End", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"];
// Workflow start -> prep; prep -> plate_inh; plate_inh -> add_enz; add_enz -> incubate; incubate -> add_sub; add_sub -> read; read -> analyze; analyze -> normalize; normalize -> plot; plot -> fit; fit -> end_node; } enddot Caption: Experimental workflow for determining the IC₅₀ of 2,6-Dihydroxybenzamide.
Conclusion
2,6-Dihydroxybenzamide presents an intriguing subject for chemical and biological investigation. This guide has consolidated its core chemical properties and structure, providing a detailed framework for its synthesis and analytical confirmation. While its specific biological functions remain to be uncovered, the established importance of the hydroxybenzamide scaffold in drug discovery strongly justifies further exploration. The provided protocols for synthesis and enzyme screening are designed to empower researchers to undertake these investigations, potentially revealing novel activities for this understudied molecule and expanding the therapeutic landscape of its chemical class.
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